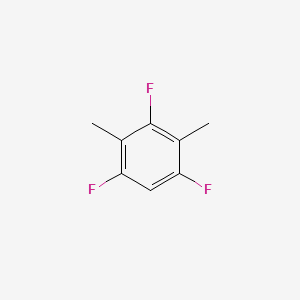

1,3,5-Trifluoro-2,4-dimethylbenzene

Description

Significance in Advanced Organic Synthesis and Materials Science

The strategic incorporation of fluorine atoms and methyl groups into a benzene (B151609) ring offers a powerful tool for chemists. Fluorine, being the most electronegative element, imparts a strong inductive effect, influencing the reactivity and electronic properties of the molecule. nih.gov This can be leveraged in organic synthesis to create complex molecules, including those with pharmaceutical and agrochemical applications. ontosight.ainih.gov For instance, the presence of fluorine can significantly affect a drug's metabolic stability and binding affinity. ontosight.ai

In materials science, these compounds are valuable for developing advanced materials like fluoropolymers and liquid crystals. ontosight.ai The introduction of fluorine can enhance properties such as thermal and chemical stability in materials like metal-organic frameworks (MOFs). researchgate.net Polymethylated derivatives, on the other hand, can influence the steric environment and solubility of molecules.

Overview of Electronic and Steric Influences in Fluorinated and Methylated Aromatic Systems

The chemical behavior of fluorinated and methylated aromatic systems is governed by a delicate balance of electronic and steric effects.

Electronic Effects: Fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. nih.gov This effect pulls electron density away from the aromatic ring, making it less susceptible to electrophilic attack. ontosight.ai Conversely, fluorine atoms also possess a lone pair of electrons that can be donated to the ring through resonance (+M effect). However, the inductive effect of fluorine is generally considered to be dominant. The methyl groups, in contrast, are electron-donating through an inductive effect (+I effect) and hyperconjugation, which increases the electron density of the benzene ring. The cumulative electronic influence of these opposing groups in a molecule like 1,3,5-Trifluoro-2,4-dimethylbenzene creates a unique reactivity profile.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 93343-12-5 epa.govchemicalbook.comlookchem.com |

| Molecular Formula | C₈H₇F₃ lookchem.com |

| Molecular Weight | 160.14 g/mol lookchem.com |

| Boiling Point | 132-133 °C lookchem.com |

| Synonyms | 2,4-Dimethyl-1,3,5-trifluorobenzene, 2,4,6-Trifluoro-m-xylene lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEDZJPANXVVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382181 | |

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-12-5 | |

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,3,5 Trifluoro 2,4 Dimethylbenzene and Its Derivatives

Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic aromatic substitution (EAS) is a foundational reaction class for arenes, proceeding via the attack of an electrophile on the electron-rich π-system of the aromatic ring. wikipedia.org The reaction mechanism involves the formation of a positively charged carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effects of substituents on an aromatic ring are paramount in determining the position of electrophilic attack. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org Activating groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. masterorganicchemistry.com Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. masterorganicchemistry.com

In the case of 1,3,5-trifluoro-2,4-dimethylbenzene, the substituents present a classic case of competing electronic effects.

Methyl groups (-CH₃): These are activating groups that donate electron density primarily through an inductive effect and hyperconjugation. They are ortho- and para-directors.

Fluorine atoms (-F): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho- and para-director because its lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at these positions.

Table 1: Electronic Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| -CH₃ (Methyl) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Electron-withdrawing | Weakly Electron-donating | Deactivating | Ortho, Para |

Aromatic nitration is a canonical example of electrophilic aromatic substitution. youtube.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comyoutube.com

The mechanism proceeds in three key steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion. youtube.comyoutube.com

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. In this compound, this attack occurs at the C6 position, breaking the aromaticity and forming a resonance-stabilized arenium ion. youtube.com The positive charge in this intermediate is delocalized across the ring, and its stability is influenced by the existing substituents. The electron-donating methyl groups at C2 and C4 help to stabilize the positive charge, while the electron-withdrawing fluorine atoms at C1, C3, and C5 destabilize it.

Rearomatization: A weak base, such as water or the bisulfate ion, removes the proton from the C6 carbon, restoring the aromatic π-system and yielding the final product, 1,3,5-trifluoro-2,4-dimethyl-6-nitrobenzene. youtube.comyoutube.com

Nucleophilic Aromatic Substitution Reaction Mechanisms

In contrast to electrophilic substitution, nucleophilic aromatic substitution (S_NAr) involves the attack of a nucleophile on an electron-poor aromatic ring that contains a suitable leaving group. wikipedia.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.com

The general mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

An alternative mechanism for nucleophilic aromatic substitution, distinct from the S_NAr pathway, involves the formation of a highly reactive benzyne (B1209423) intermediate. strath.ac.ukmakingmolecules.com This typically occurs when an aryl halide is treated with a very strong base, such as sodium amide (NaNH₂). libretexts.org The mechanism is an elimination-addition sequence: first, the base abstracts a proton from the position ortho to the leaving group, which is then eliminated to form a strained triple bond within the aromatic ring. makingmolecules.com

For this compound, formation of a benzyne intermediate via this pathway is not possible as there are no hydrogen atoms on the carbons adjacent to the fluorine leaving groups. However, a derivative lacking a substituent at an adjacent position, such as 1,3,5-trifluoro-2-methylbenzene, could theoretically undergo elimination to form a benzyne. The subsequent addition of a nucleophile could then occur at either end of the strained triple bond, potentially leading to a mixture of regioisomeric products. makingmolecules.com Benzyne intermediates can also be generated under milder conditions from precursors like 2-diazoniobenzene-1-carboxylate or by fluoride-induced elimination from o-trimethylsilylphenyl triflates. wikipedia.orgmasterorganicchemistry.com

The benzyne structure is highly strained because the triple bond involves sp²-hybridized carbons, with one of the π bonds being formed from the poor overlap of two sp² orbitals in the plane of the ring. libretexts.orgmasterorganicchemistry.com

The reactivity of this compound in S_NAr reactions is governed by the powerful and opposing electronic effects of its substituents.

Fluorine Substituents: The three fluorine atoms are strongly electron-withdrawing via the inductive effect. This effect makes the aromatic ring highly electron-deficient (electrophilic) and thus activates it toward attack by nucleophiles. masterorganicchemistry.com This activation is crucial for stabilizing the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org

Methyl Substituents: The two methyl groups are electron-donating, which increases the electron density of the ring. This effect deactivates the ring toward nucleophilic attack.

Table 2: Influence of Substituents on S_NAr Reactivity

| Substituent | Electronic Effect | Influence on Ring | Effect on Meisenheimer Intermediate |

| -F (Fluoro) | Inductively Withdrawing | Activates | Stabilizes |

| -CH₃ (Methyl) | Inductively Donating | Deactivates | Destabilizes |

Radical Reactions and Difunctionalization Strategies

Modern synthetic methods have increasingly turned to radical reactions for the functionalization of aromatic compounds. Radical fluorination, for example, offers a complementary approach to traditional electrophilic and nucleophilic methods. wikipedia.org These reactions can involve the generation of a carbon-centered radical which then reacts with a fluorine source. wikipedia.orgresearchgate.net

For a substrate like this compound, radical reactions could provide pathways for difunctionalization. Strategies might include:

C-H Functionalization: The methyl groups present benzylic C-H bonds that are susceptible to radical abstraction. Selective fluorination of these benzylic positions could be achieved using photocatalysis or metal catalysis, providing access to fluorinated derivatives without altering the aromatic core. wikipedia.orgrsc.org

Radical-Radical Coupling: The formation of an aryl radical from the parent compound or a derivative could be coupled with another radical species.

Alkene Difunctionalization: Recent strategies have focused on the arylative difunctionalization of alkenes, where an aryl group and another functional group are added across a double bond. acs.org While not a direct reaction of the arene itself, derivatives of this compound could potentially be used as the aryl source in such transformations. Photoredox catalysis using an electron-donor-acceptor (EDA) complex is one modern approach to achieve this. acs.orgnih.gov

These radical-based methods often operate under mild conditions and can exhibit unique selectivity patterns compared to ionic pathways, opening new avenues for synthesizing complex fluorinated molecules. researchgate.netresearchgate.net

Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPC) represents a sophisticated mechanism where a radical intermediate is converted into a cationic intermediate, which then reacts with a nucleophile. researchgate.net This process avoids the need for strong acids to generate carbocations and can proceed under mild, often photochemically-induced, conditions. researchgate.netchemrxiv.org For derivatives of this compound, this mechanism is particularly relevant for functionalization at the benzylic positions.

The general process involves three key steps:

Radical Generation: A benzylic hydrogen atom on one of the methyl groups is abstracted, or a precursor group at the benzylic position is used to generate a benzylic radical. This can be initiated by photoredox catalysis. researchgate.net

Oxidation to Cation: The generated alkyl radical undergoes a single-electron transfer (SET) to an oxidant, forming a carbocation. researchgate.net In photoredox catalysis, the excited photocatalyst or a relay catalyst can facilitate this oxidation. nih.gov

Nucleophilic Trapping: The resulting carbocation is then trapped by a nucleophile.

A prominent example of this mechanism is in nucleophilic fluorination. nih.gov A redox-active ester derived from a carboxylic acid at the benzylic position can be reduced by an excited iridium photocatalyst to form an alkyl radical, which is then oxidized to a carbocation and subsequently trapped by a fluoride (B91410) source. chemrxiv.orgnih.gov This method allows for the formation of benzylic fluorides under redox-neutral conditions. chemrxiv.orgucla.edu The stability of the benzylic cation is a crucial factor, and the electron-withdrawing nature of the trifluorophenyl ring would disfavor its formation, making this a challenging but mechanistically intriguing transformation for this specific substrate.

Functional Group Transfer Reactions

Functional group transfer reactions provide a direct method for introducing new functionalities onto a molecule. For fluorinated aromatics like this compound, these reactions can occur either through the direct substitution of a group on the ring or by using the entire fluorinated molecule as a building block in cyclization reactions. researchgate.net

Two primary strategies exist for introducing fluorine-containing functional groups:

Direct Substitution: This involves the replacement of a hydrogen atom or an existing functional group on the heterocyclic ring with a new fluorinated group. researchgate.net

Cyclocondensation/Cycloaddition: This strategy uses fluorinated acyclic molecules as building blocks to construct a cyclic system. researchgate.net

For derivatives of this compound, a functional group, such as a boronic acid or a halide, could be installed on the ring, which then participates in a transfer reaction. For instance, aryldiazonium salts, which can be prepared from anilines, are known to be effective in various transformations, including cross-coupling reactions. researchgate.net A derivative of this compound bearing an amino group could be converted to a diazonium salt to facilitate such transfers.

Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.gov For a molecule like this compound, these methods are crucial for overcoming the inherent low reactivity of its C-H and C-F bonds.

Directed C-H Activation and Functionalization

Directing groups are commonly used to achieve regioselectivity in C-H activation by positioning a metal catalyst near a specific C-H bond. nih.govsnnu.edu.cn In fluoroarenes, the fluorine atom itself can act as a directing group, enhancing the reactivity of the ortho C-H bond. nih.govacs.org This is a significant advantage for the selective functionalization of polyfluoroarenes. acs.org

For this compound, the C-H bond at the 6-position is ortho to two fluorine atoms (at positions 1 and 5). This positioning makes it a prime target for directed C-H activation. The mechanism often involves cyclometalation, where the metal center coordinates to the directing group (fluorine) and subsequently cleaves the ortho C-H bond to form a stable metallacycle. nih.gov This intermediate can then react with various coupling partners.

Rhodium(III) and Iridium(III) catalysts are particularly effective for this type of transformation. For example, studies on other fluorinated benzenes have shown that Ir(III) catalysts can lead to cyclometalation where the product with the metal bonded ortho to the fluorine is thermodynamically favored. nih.govacs.org

| Catalyst System | Coupling Partner | Product Type | Mechanistic Feature | Reference |

| Rh(III) complexes | Alkenes, Alkynes | Alkenylated/Alkynylated Arenes | C-H activation via electrophilic deprotonation (CMD mechanism). | nih.gov |

| Ir(III) complexes | - | Cyclometalated Iridium Complex | Reversible C-H activation; thermodynamic preference for ortho-metalation. | nih.govacs.org |

| Pd(II) catalysts | Alkenes (Heck-type) | Olefinated Arenes | Requires an oxidant to regenerate the active Pd(II) catalyst. | youtube.com |

| Ru(II) catalysts | Silylboranes | Borylated Arenes | Bimetallic catalysis can achieve para-selectivity in some systems. | nih.gov |

| Co(III) complexes | Fluoroarenes | Isomerized Cobalt-Aryl Complex | Kinetic control favors meta-activation, while thermodynamic control favors ortho-activation. | acs.org |

This table presents generalized catalyst systems known for C-H functionalization of arenes, which are applicable to this compound.

Cross-Coupling Reactions (e.g., Arylation)

Cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgyoutube.com To make this compound a substrate for these reactions, one of the methyl groups or the single ring hydrogen would typically need to be converted into a halide (Br, I) or a triflate, as the C-F bond is generally unreactive.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com While activating the strong C-F bond is difficult, protocols for the nickel-catalyzed Suzuki–Miyaura reaction of aryl fluorides have been developed, particularly for those bearing ortho-directing groups. acs.org For a derivative like 6-bromo-1,3,5-trifluoro-2,4-dimethylbenzene, a Suzuki coupling could introduce a new aryl or vinyl group at the 6-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide/triflate and an amine. wikipedia.orglibretexts.org It has largely replaced harsher methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org A halogenated derivative of this compound could be coupled with a wide variety of primary or secondary amines to produce the corresponding anilines. The development of specialized phosphine (B1218219) ligands has been critical to the success of this reaction. beilstein-journals.orgnih.gov

| Reaction Name | Electrophile (R-X) | Nucleophile | Catalyst/Ligand | Product | Reference |

| Suzuki-Miyaura | Aryl-Br, Aryl-I, Aryl-OTf | R'-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-R' | youtube.comyoutube.com |

| Suzuki-Miyaura | Aryl-F | R'-B(OR)₂ | Ni(0) complex, ZrF₄/TiF₄ cocatalyst | Aryl-R' | acs.org |

| Buchwald-Hartwig | Aryl-Br, Aryl-I, Aryl-Cl | R'R''NH | Pd(0) or Pd(II) source, Phosphine ligand (e.g., X-Phos, RuPhos) | Aryl-NR'R'' | wikipedia.orgnih.govorganic-chemistry.org |

| Heck Coupling | Aryl-Br, Aryl-I | Alkene | Pd(0) complex, Base | Aryl-alkene | youtube.com |

This table summarizes major cross-coupling reactions applicable to functionalized derivatives of this compound.

Functionalization at Benzylic Positions

The methyl groups of this compound are benzylic positions, and their C-H bonds are weaker than aromatic C-H bonds, making them susceptible to functionalization. The strong electron-withdrawing effect of the trifluorinated ring influences the reactivity of these positions, particularly in radical and oxidative processes.

Mechanistic Investigations of Benzylic Reactivity

The selective functionalization of benzylic C(sp³)–H bonds is a highly valuable transformation in organic synthesis. beilstein-journals.org Several mechanistic pathways have been developed to achieve this, often targeting the formation of a benzylic radical as a key intermediate.

Radical-Based Mechanisms: Many methods proceed via a hydrogen atom transfer (HAT) from the benzylic position to a reactive radical species. beilstein-journals.org

Photocatalysis: A photocatalyst, upon excitation, can initiate a radical chain process. For instance, an excited acridinium (B8443388) photocatalyst can oxidize toluene (B28343) derivatives to generate a benzylic radical via a sequential electron transfer-proton transfer (ET/PT) pathway. rsc.org This radical can then be trapped by various partners.

Metal-Catalyzed HAT: Transition metals can also facilitate HAT. A copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI) is believed to proceed through a benzylic radical intermediate, which is then trapped by the fluorine source. nih.govacs.org

Oxidative Mechanisms: Electrochemical methods can produce benzylic cations from C(sp³)–H bonds through a sequential electron-transfer, proton-transfer, electron-transfer (ET/PT/ET) sequence. rsc.org However, the generation of a primary benzylic cation, such as from the methyl groups of this compound, is challenging due to its high reactivity and instability. rsc.org The powerful electron-withdrawing nature of the trifluorophenyl ring would further destabilize such a cation, making nucleophilic attack a competing pathway with other side reactions.

| Method | Reagent/Catalyst | Key Intermediate | Mechanism | Product | Reference |

| Photoredox Catalysis | Ir or Ru photocatalyst, Ni catalyst | Benzylic Radical, Ni(I) complex | Dual catalysis; benzylic radical adds to Ni, followed by reductive elimination. | α-Aryl Ketones | rsc.org |

| Copper Catalysis | Cu(OTf)₂, NFSI | Benzylic Radical | Cu-catalyzed HAT followed by fluorine atom transfer or nucleophilic substitution. | Benzyl Fluorides | nih.govacs.org |

| Silver Catalysis | Ag(II), Selectfluor | Benzylic Radical | Ag(II) promotes decarboxylation of an amino acid to a radical which performs HAT. | Benzyl Fluorides | beilstein-journals.org |

| Electrochemical Oxidation | Anode, Electrolyte | Benzylic Cation | ET/PT/ET sequence generates a cation, trapped by a nucleophile (e.g., F⁻). | Benzyl Fluorides | rsc.org |

This table outlines investigated mechanisms for the functionalization of benzylic C-H bonds, applicable to the methyl groups of this compound.

Derivatization Pathways and Complex Chemical Transformations of this compound and its Derivatives

The unique electronic properties of polyfluorinated aromatic compounds, such as this compound, arising from the strongly electron-withdrawing nature of fluorine, open up distinct pathways for chemical derivatization. These transformations often involve mechanisms and reactivity patterns that differ significantly from their non-fluorinated analogues. This section explores several advanced derivatization pathways, including deoxofluorination, arylsulfinylation, pericyclic reactions, carbene-mediated transformations, and boronic acid-catalyzed alkylations, focusing on the reaction mechanisms and synthetic potential of these fluorinated systems.

Deoxofluorination and Arylsulfinylation Reactions

The conversion of functional groups on the aromatic ring is a cornerstone of synthetic chemistry. For fluorinated systems, this includes the introduction of additional fluorine atoms via deoxofluorination and the formation of carbon-sulfur bonds through arylsulfinylation.

Deoxofluorination

Deoxofluorination is the process of converting a hydroxyl group into a fluorine atom. While this compound itself does not possess a hydroxyl group, its hydroxylated derivatives are key substrates for synthesizing more highly fluorinated analogues. Traditional methods for creating aryl fluorides, like the Balz-Schiemann reaction, have been supplemented by modern reagents that offer broader substrate scope and milder conditions. For instance, the deoxyfluorination of phenols can be achieved using reagents like PhenoFluor (N,N'-(1,3-dimethylimidazolidin-2-ylidene)-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or PyFluor (2-pyridylsulfinyl fluoride). These reactions typically proceed by activating the phenolic hydroxyl group, making it a good leaving group, which is then displaced by a fluoride ion. A significant challenge in nucleophilic fluorination is that hydrogen bonding can reduce the nucleophilicity of the fluoride source; however, some modern methods leverage this interaction to facilitate the reaction. psu.edu Another approach involves the use of sulfonyl fluorides, which can efficiently fluorinate a diverse range of alcohols under finely tuned conditions. nih.gov

Arylsulfinylation Reactions

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited for arylsulfinylation, the introduction of a sulfinyl group (–S(O)R). A common strategy involves the displacement of a fluoride ion by a sulfur nucleophile. For example, a related reaction shows that a fluorine atom on a trifluoromethyl-substituted fluoroimidazole can be displaced by various thiophenols to form aryl sulfides. escholarship.org These resulting sulfides are versatile intermediates that can be readily oxidized to the corresponding sulfoxides (arylsulfinylation products) or further to sulfones using common oxidizing agents like hydrogen peroxide. escholarship.org This two-step sequence—nucleophilic substitution with a thiol followed by controlled oxidation—provides a reliable pathway to aryl sulfoxides derived from polyfluoroarenes.

The table below summarizes representative transformations for functionalizing fluorinated aromatic rings.

| Transformation | Reactant Type | Reagent Example | Product Type |

| Deoxyfluorination | Hydroxylated Fluoroarene | PhenoFluor / PyFluor | Polyfluoroarene |

| Aryl Sulfide Formation | Polyfluoroarene | Thiophenol (ArSH) / Base | Aryl Sulfide |

| Sulfide Oxidation | Aryl Sulfide | Hydrogen Peroxide (H₂O₂) | Aryl Sulfoxide / Sulfone |

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for constructing cyclic molecules with high stereoselectivity. nih.gov While the aromatic ring of this compound is generally unreactive in common cycloadditions, its derivatives can participate in these transformations, particularly under conditions that disrupt aromaticity or involve highly reactive intermediates. nih.gov

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. sim2.be Fluorinated building blocks are frequently used as either the diene or the dienophile component to create complex fluorinated cyclic systems. usgs.gov For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene proceeds smoothly to yield monofluorinated bicyclic products. usgs.gov Although the stable aromatic ring of this compound would not act as a diene, highly reactive intermediates derived from it, such as a benzyne, could. Benzyne, generated from precursors like 1,2-dihalobenzenes, readily undergoes Diels-Alder reactions with dienes to form fused aromatic ring systems.

1,3-Dipolar Cycloadditions

This class of reaction involves a 1,3-dipole reacting with a "dipolarophile" to form a five-membered heterocycle. escholarship.org It is a highly efficient method for synthesizing important heterocyclic structures like pyrrolidines and isoxazoles. escholarship.org The electronic properties of fluorinated compounds make them excellent dipolarophiles. Research has demonstrated the successful copper-catalyzed intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes, leading to polycyclic fluorinated pyrrolidines in high yield and enantioselectivity. This highlights that the presence of fluoroalkyl groups can effectively activate a molecule towards this type of transformation. Similarly, fluorinated alkenes have been shown to be effective dipolarophiles in reactions with nitrones, providing fluoroalkyl-substituted isoxazolidines with high regioselectivity.

The outcomes of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, with reaction conditions (thermal vs. photochemical) often determining the stereochemical outcome. nih.gov

Carbene-Mediated Transformations in Fluorinated Systems

Carbenes are highly reactive neutral species containing a divalent carbon atom. Their transformations are a powerful tool in organic synthesis. The introduction of fluoro-aromatic substituents onto a carbene can significantly modulate its stability and reactivity.

Research into stable heteroaromatic carbenes has led to the synthesis of 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes where one of the aryl groups is a polyfluorinated phenyl ring. For example, carbenes bearing 2,4-difluorophenyl and 2,3,4-trifluorophenyl groups have been successfully synthesized and isolated. Quantum chemical calculations have shown that increasing the fluorine substitution on the aryl ring decreases the basicity of the carbene.

These fluorinated carbenes undergo unique transformations. Upon heating in an inert solvent like decane, they can undergo a tandem-induced reaction to form 5-amidino-1,2,4-triazoles. This transformation proceeds through a proposed carbodiimide (B86325) intermediate. Furthermore, these carbenes react with various electrophiles. Their interaction with compounds containing activated multiple bonds, such as benzylidenemalononitrile, or with strained rings like propanesultone, leads to the formation of zwitterionic compounds of the 1,2,4-triazole (B32235) series.

The table below showcases some synthesized fluorinated carbenes and their transformation products.

| Carbene Substituent | Reagent/Condition | Product Type |

| 4-(2,4-Difluorophenyl) | Heat (Decane) | 5-Amidino-1,2,4-triazole |

| 4-(2,3,4-Trifluorophenyl) | Heat (Decane) | 5-Amidino-1,2,4-triazole |

| 4-(4-Bromophenyl) | Propanesultone | Zwitterionic Adduct |

| 4-(2,4-Difluorophenyl) | Benzylidenemalononitrile | Zwitterionic Adduct |

Data sourced from a study on halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series.

Boronic Acid Catalysis in Alkylation Reactions

Boronic acids, particularly those bearing electron-withdrawing groups, have emerged as powerful Lewis acid catalysts for a variety of organic transformations, including acylations, and by extension, alkylations. escholarship.org The catalytic activity is derived from the electron-deficient nature of the boron atom.

Arylboronic acids with strong electron-withdrawing substituents, such as (3,4,5-trifluorophenyl)boronic acid, are highly effective catalysts. They have been shown to efficiently catalyze the amidation reaction between carboxylic acids and amines, a process that involves the activation of the carboxylic acid. The proposed mechanism involves the formation of a monoacyloxyboronic acid intermediate after the elimination of water. This activated intermediate is then susceptible to nucleophilic attack by an amine.

This principle of Lewis acid activation can be extended to alkylation reactions. For example, organocatalytic Friedel-Crafts alkylations can be performed using vinyl and heteroaryl trifluoroborate salts as nucleophiles in the presence of an amine catalyst. sim2.be The boronic acid or trifluoroborate functionality serves as a traceless activation group, enabling π-neutral or even π-deficient systems to act as suitable nucleophiles for conjugate additions. sim2.be The use of chiral amine catalysts in this context allows for highly enantioselective alkylation reactions.

The table below illustrates the scope of (3,4,5-trifluorophenyl)boronic acid-catalyzed amidation, a model for its catalytic activation of carbonyl compounds.

| Carboxylic Acid | Amine | Solvent | Yield |

| 4-Phenylbutyric acid | Benzylamine | Toluene | 99% |

| 1-Adamantanecarboxylic acid | Benzylamine | Mesitylene | 96% |

| Benzoic acid | Benzylamine | Toluene | 93% |

| 4-Phenylbutyric acid | Aniline | Toluene | 91% |

| 4-Phenylbutyric acid | Di-n-butylamine | Toluene | 98% |

Data adapted from an Organic Syntheses procedure on boronic acid-catalyzed amidation.

Theoretical and Computational Investigations of 1,3,5 Trifluoro 2,4 Dimethylbenzene

Electronic Structure and Bonding Analysis

The electronic character of 1,3,5-Trifluoro-2,4-dimethylbenzene is dominated by the push-pull nature of its substituents. The three fluorine atoms, with their high electronegativity, withdraw electron density from the aromatic ring, particularly from the carbon atoms to which they are attached. Conversely, the two methyl groups donate electron density to the ring through hyperconjugation and inductive effects. This unique electronic arrangement governs the molecule's bonding characteristics and its interaction with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map of this compound is expected to show distinct regions of positive and negative potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Fluorine Atoms | Strong Negative Potential (V < 0) | Favorable for electrophilic attack or halogen bonding. |

| Methyl Group Hydrogens | Positive Potential (V > 0) | Potential sites for interaction with nucleophiles. |

| Aromatic Ring (π-system) | Moderately Negative to Neutral Potential | The interplay of F and CH3 groups determines the precise π-electron density and reactivity. |

This table is generated based on theoretical principles and data from analogous compounds.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and distributions of these orbitals in this compound are critical in determining its kinetic stability and reaction pathways.

In a related compound, 1,3,5-tribromo-2,4,6-trifluoro-benzene, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.net For this compound, it is anticipated that the electron-withdrawing fluorine atoms will lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups will have the opposite effect, raising their energies. The HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the methyl-substituted carbon atoms. The LUMO is likely to have substantial contributions from the carbon atoms bonded to the fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy Level (Illustrative) | Primary Atomic Contributions | Predicted Reactivity Role |

| HOMO | -8.5 eV | Benzene Ring, Methyl-substituted Carbons | Nucleophilic center, site of electron donation. |

| LUMO | -1.2 eV | Benzene Ring, Fluorine-substituted Carbons | Electrophilic center, site of electron acceptance. |

| HOMO-LUMO Gap | 7.3 eV | - | Indicator of kinetic stability and electronic transitions. |

This table contains illustrative values based on theoretical considerations for educational purposes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating the detailed nature of molecular structures and interactions at the atomic level.

DFT studies are instrumental in understanding the non-covalent interactions that govern the formation of supramolecular structures. For fluorinated aromatic systems, these interactions are often subtle and complex.

C-H…π interactions are a class of weak hydrogen bonds where a C-H bond acts as a hydrogen donor and a π-system acts as the acceptor. Computational studies on complexes of 1,3,5-trifluorobenzene (B1201519) with molecules like acetylene (B1199291) have shown that the fluorine substituents significantly influence the nature of these interactions. researchgate.netnih.gov The electron-withdrawing nature of fluorine reduces the electron density of the aromatic π-system, which can weaken the C-H…π interaction when the C-H bond is positioned above the center of the ring.

In this compound, the methyl groups introduce additional C-H bonds that can act as donors. Furthermore, the electron-donating character of the methyl groups can enhance the π-electron density of the ring, potentially strengthening its role as a C-H…π acceptor compared to 1,3,5-trifluorobenzene. The interplay of these effects can lead to complex and specific geometries in molecular aggregates. Other possible non-covalent interactions include C-H…F hydrogen bonds.

Table 3: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| C-H…π | External Molecule (e.g., CH4) | π-system of the benzene ring | Moderate, influenced by substituents. |

| C-H…F | Methyl Group (intramolecular) | Fluorine Atom | Weak |

| π…π Stacking | Benzene Ring | Benzene Ring of another molecule | Moderate, dependent on relative orientation. |

This table is a representation of theoretically possible interactions.

The π-system of an aromatic ring can coordinate to a metal center, forming an organometallic complex. The strength and nature of this metal-arene bond are highly dependent on the electronic properties of the arene. Electron-donating groups on the benzene ring generally increase its ability to donate electron density to the metal, strengthening the bond. Conversely, electron-withdrawing groups decrease the electron density of the ring, weakening the interaction with the metal.

Table 4: Predicted Effects of Substituents on Metal-Arene Bonding

| Arene Ligand | Substituent Effect | Predicted Metal-Arene Bond Strength (Relative to Benzene) |

| Benzene | Reference | Standard |

| Hexamethylbenzene | Strong Electron-Donating | Stronger |

| Hexafluorobenzene | Strong Electron-Withdrawing | Weaker |

| This compound | Competing Donating and Withdrawing | Likely intermediate, potentially slightly weaker or similar to benzene. |

This table provides a qualitative prediction based on established principles of organometallic chemistry.

High-Level Ab Initio Computational Methods

Theoretical and computational chemistry provides powerful tools for investigating the molecular properties of this compound from first principles. High-level ab initio computational methods are employed to predict its geometric structure, electronic properties, and energetic stability without reliance on experimental data.

The foundational step in these investigations involves geometry optimization, where the molecule's lowest energy conformation is determined. This is commonly achieved using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT). illinois.edu DFT, with functionals like the widely used B3LYP, offers a balance between computational cost and accuracy, making it suitable for calculating the molecular structure and vibrational frequencies of benzene derivatives. researchgate.net For higher accuracy in energy calculations and for describing electron correlation effects more precisely, coupled-cluster (CC) methods, while computationally more demanding, can be utilized. The choice of basis set is also critical; Pople-style basis sets like 6-311++G(d,p) are often used as they include diffuse functions and polarization functions, which are important for accurately describing the electronic structure of molecules with electronegative atoms like fluorine. researchgate.netresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the equilibrium geometry of the molecule in the gas phase.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which allows for direct comparison and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and ¹⁹F NMR is particularly sensitive to the local electronic environment of fluorine atoms. Computational chemistry enables the prediction of ¹⁹F NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (DFT-GIAO), is a standard and effective approach for calculating NMR shielding tensors. illinois.eduresearchgate.net

The process involves optimizing the molecular geometry and then performing a GIAO calculation using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, often CFCl₃. Theoretical predictions can help discriminate between different isomers or conformers and provide insights into how substituents influence the electronic environment of the fluorine nuclei. d-nb.infonih.gov

Table 1: Hypothetical Calculated ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Atom | Calculated Absolute Shielding (ppm) | Calculated Chemical Shift (δ, ppm) vs. CFCl₃ | Experimental Chemical Shift (δ, ppm) |

| F1 | Value | Value | Value |

| F3 | Value | Value | Value |

| F5 | Value | Value | Value |

| Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT-GIAO calculations and experimental measurements. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. Following geometry optimization, a frequency calculation is performed at the same level of theory. researchgate.net This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a set of harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. researchgate.net A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net

For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. nih.gov This provides information on the molecule's excited states and the nature of its electronic transitions (e.g., π → π*).

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (methyl) | Value | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value | Value |

| Aromatic ring stretch | Value | Value | Value | Value |

| C-F stretch | Value | Value | Value | Value |

| C-H bend (methyl) | Value | Value | Value | Value |

| Note: This table contains representative data to illustrate the output of a vibrational frequency analysis. Specific values are dependent on the level of theory and basis set used. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

To understand how this compound might participate in a chemical reaction (e.g., electrophilic aromatic substitution), computational methods are used to map out the potential energy surface (PES) connecting reactants to products. A key aspect of this is locating the transition state (TS), which is the maximum energy point along the minimum energy pathway of the reaction. researchgate.net

Transition state structures are identified as first-order saddle points on the PES, characterized by having exactly one imaginary frequency in a vibrational analysis. researchgate.net Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the path downhill from the transition state, confirming that it correctly connects the reactant and product minima. researchgate.net This process elucidates the step-by-step geometric changes that occur during the reaction.

Computational chemistry can also be used to predict the kinetics of a reaction. By calculating the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. researchgate.net This activation energy is the primary determinant of the reaction rate.

Using Transition State Theory (TST), the reaction rate constant (k) can be predicted. TST provides a framework for calculating the rate constant from the properties of the reactants and the transition state, including the activation energy and vibrational frequencies. researchgate.net These theoretical kinetic studies allow for the comparison of different reaction pathways and the prediction of how changes in molecular structure or reaction conditions will affect the reaction rate. For complex reactions, this can involve modeling multi-step mechanisms and identifying the rate-determining step.

Computational Design and Screening of Novel Fluorinated Aromatic Compounds

The strategic incorporation of fluorine atoms into aromatic systems can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov This has made fluorinated aromatic compounds, such as this compound, attractive scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net Computational chemistry offers powerful tools for the rational design and virtual screening of novel derivatives, accelerating the discovery of compounds with desired characteristics.

Utilizing Molecular Scaffolds in Virtual Screening

The core structure of this compound serves as a foundational scaffold for in silico library design. By systematically modifying the methyl groups or substituting the hydrogen atoms on the benzene ring, vast virtual libraries of novel compounds can be generated. These libraries can then be subjected to high-throughput virtual screening against specific biological targets, such as enzyme active sites or protein-protein interfaces.

Computational methods like molecular docking are employed to predict the binding mode and affinity of each designed compound. For instance, a virtual library derived from the this compound scaffold could be screened against a key protein in a disease pathway. The docking scores, which estimate the binding energy, help to prioritize a smaller, more manageable set of candidates for synthesis and experimental testing. acs.org

Predictive Modeling of Physicochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the key electronic and structural properties of newly designed fluorinated aromatic compounds. researchgate.netarxiv.org These calculations can provide insights into how modifications to the this compound core affect properties crucial for drug development and material science applications.

For example, DFT can be used to calculate the following properties for a series of designed analogs:

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and can predict sites for non-covalent interactions, which are critical for molecular recognition. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's reactivity and electronic properties. researchgate.net The HOMO-LUMO gap can indicate the chemical stability of the designed compounds. nih.gov

Dipole Moment: The molecular dipole moment influences a compound's solubility and its ability to interact with polar environments. researchgate.net

The following table presents hypothetical data from a DFT study on designed derivatives of this compound, illustrating how computational screening can be used to select candidates with desirable electronic properties.

| Compound | Modification from Parent Scaffold | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Parent | This compound | -7.25 | -0.89 | 6.36 | 1.5 |

| Analog 1 | -CH3 replaced with -CF3 at C2 | -7.58 | -1.21 | 6.37 | 2.8 |

| Analog 2 | -H replaced with -OH at C6 | -7.10 | -0.85 | 6.25 | 2.1 |

| Analog 3 | -CH3 replaced with -COOH at C4 | -7.45 | -1.50 | 5.95 | 3.5 |

| Analog 4 | -H replaced with -NH2 at C6 | -6.95 | -0.78 | 6.17 | 1.9 |

This table is generated for illustrative purposes based on principles from computational chemistry and does not represent experimentally verified data.

Advanced Simulation Techniques

Beyond static quantum chemical calculations, molecular dynamics (MD) simulations can provide a dynamic picture of how novel fluorinated compounds behave in a biological environment. nih.gov For instance, MD simulations can be used to:

Assess the conformational stability of a ligand when bound to a protein.

Study the role of water molecules in mediating protein-ligand interactions. nih.gov

Calculate the free energy of binding, offering a more accurate prediction of binding affinity than docking scores alone.

Through this multi-faceted computational approach—from scaffold-based design and virtual screening to detailed quantum chemical calculations and molecular dynamics simulations—researchers can efficiently navigate the vast chemical space of fluorinated aromatic compounds. This in silico pre-screening significantly enhances the probability of success in identifying novel molecules with tailored properties, while reducing the time and cost associated with experimental synthesis and testing. chemrxiv.orgnih.gov

Spectroscopic and Analytical Data Unavailable for this compound

Despite a thorough search for scientific literature and spectral data, specific experimental spectroscopic information for the compound this compound could not be located. Consequently, the detailed analysis of its spectroscopic characteristics as outlined cannot be provided at this time.

The requested article structure is contingent on the availability of detailed research findings for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR data for the identification of proton environments.

¹³C NMR data for the analysis of the carbon skeleton.

¹⁹F NMR data to characterize the environments of the fluorine nuclei.

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) spectroscopy data.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy data.

Without access to published spectra or tabulated chemical shifts and vibrational frequencies for this compound, a scientifically accurate and informative article adhering to the specified outline cannot be generated. Further experimental research on this specific compound is required to produce the necessary data for such a detailed spectroscopic characterization.

Spectroscopic Characterization and Advanced Analytical Techniques for 1,3,5 Trifluoro 2,4 Dimethylbenzene

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the specific vibrational frequencies of the molecule's chemical bonds and functional groups. For 1,3,5-Trifluoro-2,4-dimethylbenzene, the Raman spectrum would be expected to exhibit a series of characteristic peaks corresponding to the vibrations of the benzene (B151609) ring, the C-F bonds, and the methyl groups.

Ring Vibrations: The benzene ring itself has several characteristic vibrational modes, including ring breathing, trigonal bending, and C-H/C-C stretching. The frequencies of these modes are sensitive to the nature and position of the substituents. In a study on polychlorinated benzenes, it was observed that the ring breathing vibration mode is a prominent feature in the Raman spectrum. researchgate.net

C-F Vibrations: The carbon-fluorine stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The exact position of these peaks would be influenced by the coupling with other vibrational modes in the molecule.

Methyl Group Vibrations: The methyl (CH₃) groups will give rise to characteristic symmetric and asymmetric stretching vibrations, as well as bending (scissoring, rocking, wagging, and twisting) vibrations. These are typically observed in the ranges of 2850-3000 cm⁻¹ for stretching and 1375-1470 cm⁻¹ for bending modes.

Skeletal Vibrations: The molecule will also exhibit various skeletal vibrations involving the stretching and bending of the C-C bonds of the benzene ring and the bonds connecting the substituents to the ring.

A study on 1,3,5-tribromo-2,4,6-trifluoro-benzene utilized FT-Raman spectroscopy to characterize the vibrational modes of the molecule. This study, combining experimental data with theoretical calculations, provides a framework for interpreting the vibrational spectra of similarly substituted benzene derivatives.

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (methyl) | 2900 - 3000 | Medium |

| Ring C-C Stretching | 1580 - 1620 | Strong |

| Ring Breathing | ~1000 | Strong |

| C-F Stretching | 1100 - 1300 | Strong |

| C-H Bending (methyl) | 1375 - 1470 | Medium |

Note: This table represents predicted values based on characteristic group frequencies and data from related compounds. Actual experimental values may vary.

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In a typical mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₇F₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. The fragmentation of this molecular ion would provide valuable structural information. While a specific mass spectrum for this compound is not available, the fragmentation patterns can be predicted based on the principles of mass spectrometry and data from similar molecules. Common fragmentation pathways for aromatic compounds include:

Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a [M-15]⁺ ion.

Loss of a Fluorine Atom: The loss of a fluorine atom (•F) could lead to a [M-19]⁺ ion.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) (HF) molecule could produce a [M-20]⁺ ion.

Ring Fragmentation: The aromatic ring can also undergo fragmentation, leading to a series of smaller ions that are characteristic of the benzene core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful extension of mass spectrometry that allows for the determination of the mass of an ion with very high accuracy (typically to within a few parts per million). This high accuracy enables the unambiguous determination of the elemental formula of a compound, as it can distinguish between ions with the same nominal mass but different elemental compositions.

For this compound, HRMS would be crucial for confirming its elemental composition of C₈H₇F₃. The theoretical exact mass of this compound can be calculated based on the precise masses of its constituent isotopes.

Table 2: Theoretical Isotopic Masses for this compound (C₈H₇F₃)

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁹F | 18.998403 |

| C₈H₇F₃ (Monoisotopic) | 160.049985 |

By comparing the experimentally measured mass from an HRMS analysis to the theoretical exact mass, the elemental formula can be confidently assigned. This technique is invaluable in distinguishing between isomers and confirming the identity of newly synthesized compounds. The use of HRMS in the characterization of various organic molecules is a standard and essential practice.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet (UV) and visible light with a molecule, leading to the excitation of electrons from lower to higher energy orbitals. This provides information about the electronic structure of the compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring.

While a specific UV-Vis spectrum for this compound is not documented in the searched literature, the expected spectrum can be inferred from related compounds. A study on xylene isomers showed that they exhibit absorption maxima in the UV region. The introduction of fluorine atoms is also known to affect the electronic transitions.

Table 3: Predicted UV-Visible Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* (Primary band) | ~200 - 220 | High |

Note: These are predicted values. The actual absorption maxima and molar absorptivities will depend on the solvent used due to solvatochromic effects.

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but many aromatic compounds exhibit this property. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).

The emissive properties of this compound would depend on its quantum yield of fluorescence, which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence properties of fluorinated aromatic compounds can be complex and are influenced by factors such as the position and number of fluorine atoms. A study on 1,3,5-trifluorobenzene (B1201519) investigated its fluorescence yield as a function of the exciting wavelength. Another study on xylene isomers demonstrated that they exhibit fluorescence, with the intensity and wavelength of emission being dependent on the isomer.

Table 4: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value |

|---|---|

| Excitation Wavelength (λex) | ~260 - 280 nm |

| Emission Wavelength (λem) | ~280 - 320 nm |

| Stokes Shift | ~20 - 40 nm |

Note: These are predicted values and can be significantly influenced by the solvent, temperature, and presence of quenchers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available databases. However, the crystal structures of many related substituted benzenes have been determined, providing insights into how these molecules pack in the solid state. For instance, the crystal structure of 1,3,5-tris[(3,5-dimethylpyrazol)-1-ylmethyl]-2,4,6-trimethylbenzene has been reported, showcasing the packing of a highly substituted benzene ring. A study on 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) in a co-crystal with piperazine (B1678402) revealed details of intermolecular interactions.

If a single crystal of this compound were to be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the molecule.

Conformation: The spatial arrangement of the methyl groups relative to the plane of the benzene ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any potential C-H···F hydrogen bonds or π-π stacking interactions.

Table 5: Expected Crystal System and Space Group for a Substituted Benzene

| Crystal System | Common Space Groups |

|---|---|

| Monoclinic | P2₁/c |

| Orthorhombic | P2₁2₁2₁ |

Note: The actual crystal system and space group can only be determined experimentally.

Derivatization and Functionalization Strategies for Complex Systems Containing Fluorinated Benzene Moieties

Regioselective Functionalization of Highly Substituted Polyfluorinated Arenes

The precise control of reactivity and selectivity in the functionalization of highly substituted polyfluorinated arenes is a significant challenge in synthetic organic chemistry. The fluorine substituents influence the electronic properties of the aromatic ring, making certain positions more susceptible to either nucleophilic or electrophilic attack.

Directed C-H Arylation and Alkylation

The direct functionalization of C-H bonds is an atom-economical and efficient strategy for creating new carbon-carbon bonds. In the context of polyfluorinated arenes, this approach offers a powerful tool for introducing aryl and alkyl groups with high regioselectivity.

Copper-catalyzed methods have been developed for the arylation and alkenylation of polyfluoroarene C-H bonds. nih.gov These reactions typically employ a copper iodide catalyst, a phenanthroline ligand, and an aryl or alkenyl halide as the coupling partner. nih.gov The most acidic C-H bonds, often those situated between two fluorine atoms, are preferentially functionalized. nih.gov For less acidic substrates, a stronger base such as lithium tert-butoxide may be required to facilitate the reaction. nih.gov

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) |

| CuI/phenanthroline | Pentafluorobenzene | Aryl iodide | Arylpentafluorobenzene | High |

| CuI/phenanthroline | 1,3,5-Trifluorobenzene (B1201519) | Aryl iodide | Aryl-1,3,5-trifluorobenzene | High |

| CuI/phenanthroline | 1,3-Difluorobenzene | Aryl iodide | Aryl-1,3-difluorobenzene | Moderate |

| CuI/phenanthroline | Fluorinated Pyridines | Aryl iodide | Aryl-fluorinated pyridines | Moderate-High |

| This table showcases representative examples of copper-catalyzed C-H arylation of polyfluorinated arenes. |

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. nih.govrsc.org This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The introduction of fluorine into drug candidates can enhance their metabolic stability, lipophilicity, and binding affinity. acs.orgmdpi.com LSF methods for fluorination often utilize C-H activation chemistry. nih.gov For instance, the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been effectively used for the late-stage functionalization of complex molecules, including those containing pyridine (B92270) and diazine rings. acs.orgnih.gov This two-step process allows for the installation of a wide range of functional groups. acs.orgnih.gov

Transformations of Alkyl Groups on the Aromatic Ring

The methyl groups of 1,3,5-trifluoro-2,4-dimethylbenzene offer additional sites for functionalization, providing a pathway to a wider range of derivatives.

Selective Halogenation and Oxidation at Benzylic Positions

The carbon atom adjacent to an aromatic ring, known as the benzylic position, is particularly reactive. libretexts.org This reactivity can be exploited for selective halogenation and oxidation reactions.

Benzylic Halogenation is a fundamental reaction that introduces a halogen atom at the benzylic position. numberanalytics.com This transformation typically proceeds through a free-radical mechanism and can be initiated by heat, light, or a radical initiator. numberanalytics.comucalgary.ca N-Bromosuccinimide (NBS) is a commonly used reagent for selective benzylic bromination, as it provides a low concentration of bromine radicals, minimizing side reactions. libretexts.orglibretexts.org

Benzylic Oxidation converts the alkyl group into a carbonyl group or a carboxylic acid. khanacademy.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen present. libretexts.orgmasterorganicchemistry.com Milder oxidation methods can yield aldehydes or ketones. masterorganicchemistry.com For example, pyridine N-oxide in the presence of silver oxide can oxidize benzylic halides to aldehydes and ketones under mild conditions. nih.gov

| Reagent | Transformation | Product |

| N-Bromosuccinimide (NBS), light | Benzylic Bromination | 1,3,5-Trifluoro-2-(bromomethyl)-4-methylbenzene |

| Potassium Permanganate (KMnO4), heat | Benzylic Oxidation | 2,4,6-Trifluoro-3-methylbenzoic acid |

| Pyridine N-oxide/Ag2O | Oxidation of Benzylic Halide | 2,4,6-Trifluoro-3-methylbenzaldehyde |

| This table illustrates potential transformations of the methyl groups on a fluorinated benzene (B151609) ring. |

Synthesis of Novel Fluorine-Containing Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal and agricultural chemistry due to their unique biological activities. mdpi.comnih.govwiley.com The derivatized forms of this compound can serve as precursors for the synthesis of novel fluorine-containing heterocycles.

Cycloaddition reactions are a powerful tool for constructing heterocyclic rings. nih.gov For example, [3+2] cycloaddition reactions involving nitrilimines can be used to synthesize 1,3,4,5-tetrasubstituted pyrazoles in a highly regioselective manner. nih.gov The fluorinated aromatic moiety can be incorporated into either the 1,3-dipole or the dipolarophile.

Another approach involves the intramolecular cyclization of appropriately functionalized precursors. For instance, a palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids can produce benzylboronates, which are versatile intermediates for further transformations, including the synthesis of heterocyclic systems. acs.orgacs.org

Introduction of Multifunctional Groups to Aromatic Scaffolds

The strategic introduction of multiple functional groups onto the fluorinated aromatic scaffold can lead to compounds with tailored properties. nih.govnih.gov This can be achieved through a series of sequential reactions or through the use of multifunctional reagents.

The inherent reactivity of the polyfluorinated ring and the benzylic positions of the methyl groups allow for a stepwise functionalization strategy. For example, after an initial C-H arylation, a subsequent benzylic bromination followed by nucleophilic substitution can introduce a second functional group.

Furthermore, the concept of molecular scaffolds is crucial in designing new compounds. arxiv.org By considering the this compound core as a scaffold, various functional groups can be appended to explore different chemical spaces and optimize desired properties.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Chemical Intermediates in Organic Synthesis

In organic synthesis, a chemical intermediate is a molecule that is a stepping-stone in the creation of a more complex target molecule. Due to its specific arrangement of functional groups, 1,3,5-Trifluoro-2,4-dimethylbenzene serves as a valuable precursor for creating more complex fluorinated aromatic compounds. The methyl groups can be selectively oxidized to form carboxylic acids, while the fluorinated benzene (B151609) core remains intact, providing a robust scaffold for further chemical modifications.

A notable application is its use in the synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid . nih.gov This transformation highlights the utility of this compound as a starting material for producing specialized fluorinated benzoic acid derivatives. These derivatives are sought after in medicinal chemistry and agrochemical research, where the trifluorinated phenyl moiety can impart desirable properties such as increased metabolic stability and binding affinity.

The presence of both fluorine atoms and methyl groups offers multiple reaction sites. The fluorine atoms influence the reactivity of the aromatic ring, while the methyl groups can be functionalized through various organic reactions. This dual functionality allows chemists to use this compound as a versatile intermediate to access a range of polysubstituted aromatic structures that would be difficult to synthesize through other methods.

Building Blocks for High-Performance Functional Materials

The introduction of fluorine into molecules can profoundly alter their bulk properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. digitellinc.com Fluorinated compounds are foundational to many high-performance materials, and building blocks like this compound are explored for their potential to create next-generation functional materials. man.ac.uk

Fluoropolymers, such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF), are a class of polymers renowned for their exceptional properties, including high thermal stability and broad chemical inertness. semanticscholar.orgnih.gov These characteristics stem from the presence of fluorine atoms in their structure. Researchers are continually exploring new monomers and building blocks to develop novel fluorinated polymers with tailored properties.

The incorporation of building blocks like this compound into a polymer backbone could yield materials with a combination of valuable characteristics. The fluorinated benzene ring can enhance the thermal and oxidative stability of the polymer chain, while the methyl groups could potentially improve solubility and processing characteristics compared to perfluorinated polymers. The introduction of such aromatic units can also increase the rigidity and glass transition temperature of the resulting polymer, making it suitable for applications requiring dimensional stability at elevated temperatures. The synthesis of polymers from variously fluorinated benzene derivatives has been shown to influence key electronic properties, which is particularly relevant for applications in organic electronics like field-effect transistors. rsc.org

Exploration of Chemical Space for Novel Compound Libraries

In modern drug discovery and materials science, researchers often synthesize and screen large numbers of structurally related compounds, known as compound libraries, to identify molecules with desired biological activity or material properties. nih.gov The design of these libraries often starts with a central "scaffold," a core molecular structure that can be systematically decorated with different chemical groups.

This compound is an attractive scaffold candidate for creating novel compound libraries. Its key features include:

Defined Substitution Vectors: The molecule has specific points (the two methyl groups and potentially the ring hydrogens, if activated) where chemical diversity can be introduced.

Unique Electronic Properties: The electron-withdrawing fluorine atoms and electron-donating methyl groups create a unique electronic distribution on the aromatic ring, which can lead to specific and potentially strong interactions with biological targets or other molecules in a material.

Structural Rigidity: The benzene ring provides a rigid framework, which helps in pre-organizing the appended chemical groups in a defined three-dimensional space. This is often crucial for achieving high binding affinity to a biological target.

By modifying the methyl groups or introducing other functional groups onto the ring, a library of derivatives can be generated. Screening this library could lead to the discovery of new pharmaceuticals, agrochemicals, or specialized materials. The strategy of using highly substituted and functionalized heterocyclic or aromatic scaffolds is a proven method for discovering novel kinase inhibitors and other biologically active agents. nih.gov Furthermore, structurally related molecules, such as 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), are known to form predictable, directional, non-covalent interactions (halogen bonds), a property that is highly valuable in crystal engineering and the rational design of new materials. nih.gov This underscores the potential of the 1,3,5-trifluorobenzene (B1201519) substitution pattern as a basis for designing molecules with specific, predictable intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Trifluoro-2,4-dimethylbenzene, and what are their key reaction conditions?

- Methodology : The compound can be synthesized via halogenation and alkylation of precursor aromatic rings. A common approach involves trifluoromethylation of a dimethylbenzene derivative using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Key Conditions :

- Temperature: 80–120°C (reflux in ethanol or DMF).

- Catalysts: Bases (K₂CO₃, NaH) to deprotonate intermediates.

- Purification: Column chromatography or recrystallization to isolate high-purity product.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group positioning (δ ≈ -60 to -70 ppm) and ¹H NMR for methyl protons (δ ≈ 2.3–2.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 186.05).

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve steric effects from methyl and fluorine groups .

Q. What are the primary applications of this compound in pharmaceutical research?

- Applications :

- Fluorinated Drug Development : Acts as a building block for drugs requiring enhanced metabolic stability and lipophilicity .